molecular formula C17H19N3O4S B4237323 N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide

N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide

Cat. No.: B4237323
M. Wt: 361.4 g/mol
InChI Key: OMFCSOKXFZWGLC-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an acetamide group, a benzenesulfonyl group, and a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the acylation of 3-aminophenylacetic acid with acetic anhydride to form 3-acetamidophenylacetic acid. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzenesulfonyl-methyl-amino)-3-nitro-naphthalen-1-yl)-acetamide
  • N-(benzenesulfonyl)acetamide
  • N-(4-(benzenesulfonyl-methyl-amino)-3-nitro-naphthalen-1-yl)-acetamide

Uniqueness

N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[benzenesulfonyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-13(21)18-14-7-6-8-15(11-14)19-17(22)12-20(2)25(23,24)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFCSOKXFZWGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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